![molecular formula C18H13N5O3 B2962319 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 951511-34-5](/img/structure/B2962319.png)
3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Description
3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H13N5O3 and its molecular weight is 347.334. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Applications
Research has demonstrated the potential of 1,3,4-oxadiazole derivatives as potent antioxidants. A study on the design, synthesis, and biological evaluation of novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles showcased their significant antioxidant activities. These compounds, through structural modifications, exhibit promising antioxidant properties that could lead to the development of new antioxidant agents (Rabie, Tantawy, & Badr, 2016).
Corrosion Inhibition
Another application area is corrosion inhibition. Oxadiazole derivatives have been evaluated for their ability to inhibit corrosion in metals. The study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid provided insights into their protective capabilities against corrosion, indicating their utility in industrial applications (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives also exhibit antimicrobial and antifungal activities. The synthesis and antibacterial activity of new 2,5-Disubstituted-1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring highlighted their potential in treating infections caused by pathogenic bacteria. Such compounds are promising for the development of new antibacterial agents (Dewangan et al., 2016).
Applications in Organic Electronics
The compound's structural analogs are being explored in the field of organic electronics, especially in organic light-emitting diodes (OLEDs) as electron-transport materials. A study on columnar discotic liquid-crystalline oxadiazoles as electron-transport materials emphasized their utility in enhancing the performance of OLEDs, showcasing the potential of oxadiazole derivatives in the development of advanced electronic devices (Zhang et al., 2003).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c1-11-16(20-22-23(11)13-5-3-2-4-6-13)18-19-17(21-26-18)12-7-8-14-15(9-12)25-10-24-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVLTFUTXJGZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
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